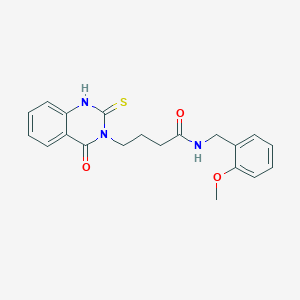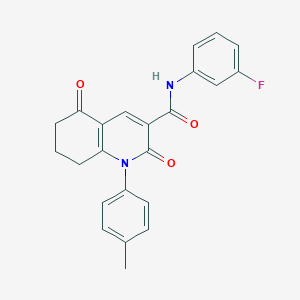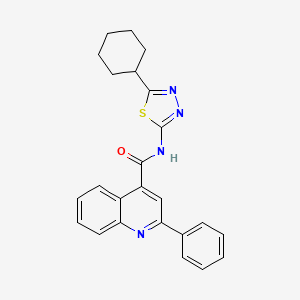![molecular formula C20H18Cl2N4OS B3518554 N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3518554.png)
N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the formation of the triazole ring, allylation, and subsequent functionalization. Detailed synthetic pathways are documented in relevant literature .
Molecular Structure Analysis
- Geometry : The compound adopts a specific conformation due to the arrangement of its substituents around the triazole ring. Computational studies provide insights into its 3D structure .
Chemical Reactions Analysis
- Protodeboronation : Recent research has explored the protodeboronation of alkyl boronic esters using a radical approach. This transformation can be applied to alkyl boronic esters, including those with triazole moieties .
- Hydromethylation : The compound’s allyl group allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Physical and Chemical Properties Analysis
Direcciones Futuras
- Total Synthesis : Apply the protodeboronation strategy for the formal total synthesis of related natural products .
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6297–6302. Link : NIST Chemistry WebBook. (2024). Acetamide, N-(4-methylphenyl)-. Link : Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as … (2022). BMC Chemistry, 16(1), 1–12. Link
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(4-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4OS/c1-3-10-26-19(14-5-7-15(21)8-6-14)24-25-20(26)28-12-18(27)23-16-9-4-13(2)17(22)11-16/h3-9,11H,1,10,12H2,2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPLOJSFDINSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(4-ethylphenyl)-2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3518471.png)
![N-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3518479.png)

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B3518494.png)
![3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3518508.png)

![2-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B3518519.png)
![1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3518538.png)
![3-(4-fluorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acrylamide](/img/structure/B3518544.png)
![(2E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B3518551.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3518552.png)
![4-ethoxy-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B3518561.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3518572.png)
